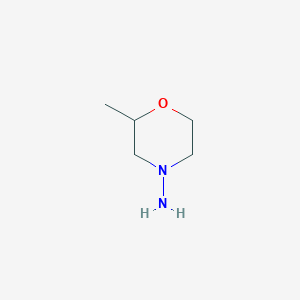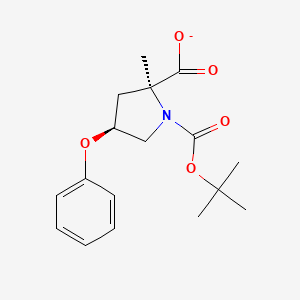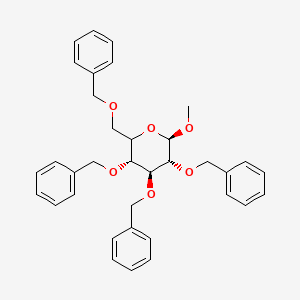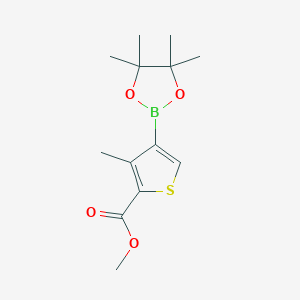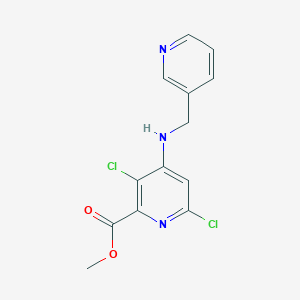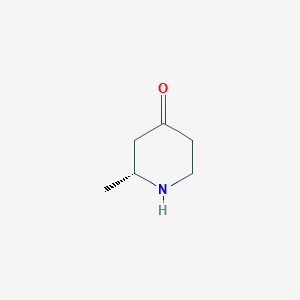
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride is a chemical compound with a complex structure that includes a methoxy group, a dihydronaphthalene moiety, and an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-3,4-dihydronaphthalene and ethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The dihydronaphthalene moiety can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted ethanamine derivatives.
科学的研究の応用
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
7-Methoxy-1-naphthaleneacetamide: Shares the methoxy and naphthalene moieties but differs in the acetamide group.
Agomelatine: Contains a similar naphthalene structure but with different functional groups.
Tetrahydronaphthalene Derivatives: Similar core structure with variations in functional groups.
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h4-6,9H,2-3,7-8,14H2,1H3;1H |
InChIキー |
PZGFQYGNVOAIKC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCC=C2CCN)C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12336484.png)
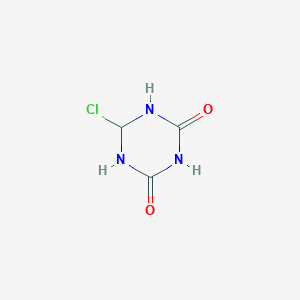
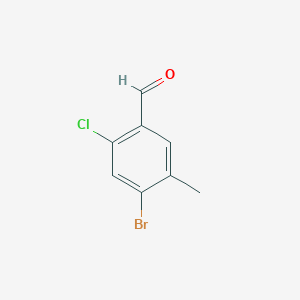
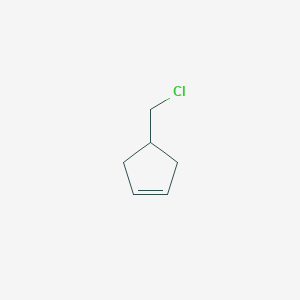


![1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12336517.png)
